molecular formula C19H17N3O2S2 B251618 N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide

N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide

Cat. No.: B251618
M. Wt: 383.5 g/mol
InChI Key: ZMODIVUNJTUNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide typically involves the reaction of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with 3-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography .

Chemical Reactions Analysis

N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide is unique due to its specific substitution pattern on the thiazole ring. Similar compounds include:

These compounds share the thiazole ring structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide

InChI

InChI=1S/C19H17N3O2S2/c1-12-4-3-5-14(10-12)17(23)21-18(25)22-19-20-16(11-26-19)13-6-8-15(24-2)9-7-13/h3-11H,1-2H3,(H2,20,21,22,23,25)

InChI Key

ZMODIVUNJTUNCG-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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